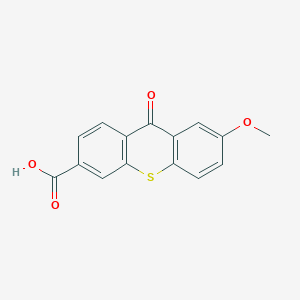
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- is a chemical compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a thioxanthene core with a carboxylic acid and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-mercaptobenzoic acid and 2-bromoanisole.
Formation of Thioxanthene Core: The thioxanthene core is formed through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of Functional Groups: The carboxylic acid and methoxy groups are introduced through specific reactions, such as esterification and methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-9H-thioxanthene-3-carboxylic acid: Similar structure but lacks the methoxy group.
9-Oxo-9H-thioxanthene-2-carboxylic acid: Differing position of the carboxylic acid group.
9-Oxo-9H-thioxanthene-3-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
The presence of the methoxy group in 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo- imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of 9H-Thioxanthene-3-carboxylic acid, 7-methoxy-9-oxo-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
51763-06-5 |
|---|---|
Molekularformel |
C15H10O4S |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
7-methoxy-9-oxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O4S/c1-19-9-3-5-12-11(7-9)14(16)10-4-2-8(15(17)18)6-13(10)20-12/h2-7H,1H3,(H,17,18) |
InChI-Schlüssel |
GCTCAUXNSBWKRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC3=C(C2=O)C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















